molecular formula C18H28O2 B3062591 7,9-Octadecadiynoic acid CAS No. 33128-25-5

7,9-Octadecadiynoic acid

Cat. No.: B3062591
CAS No.: 33128-25-5
M. Wt: 276.4 g/mol
InChI Key: LDZUDUYCHODRLO-UHFFFAOYSA-N
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Description

7,9-Octadecadiynoic acid is a conjugated diacetylenic fatty acid with the molecular formula C18H28O2 This compound is characterized by the presence of two triple bonds at the 7th and 9th positions of the octadecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,9-octadecadiynoic acid typically involves the oxidative coupling of 6-heptynoic acid and 1-undecyne. This reaction requires an excess of 1-undecyne to yield the desired product. The reaction is catalyzed by cuprous chloride in the presence of oxygen . The general reaction scheme is as follows: [ \text{CH}_3(\text{CH}_2)_5\text{C}\equiv\text{C} + \text{CH}_3(\text{CH}_2)_8\text{C}\equiv\text{C} \rightarrow \text{CH}_3(\text{CH}_2)_5\text{C}\equiv\text{C}-\text{C}\equiv\text{C}(\text{CH}_2)_8\text{COOH} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of cuprous chloride as a catalyst is common in industrial settings due to its effectiveness in promoting the oxidative coupling reaction .

Chemical Reactions Analysis

Types of Reactions: 7,9-Octadecadiynoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.

    Reduction: Reduction of the triple bonds can yield saturated or partially saturated fatty acids.

    Substitution: The triple bonds in this compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the triple bonds.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under appropriate conditions.

Major Products:

Scientific Research Applications

7,9-Octadecadiynoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,9-octadecadiynoic acid involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially leading to the modulation of biological processes. For example, its interaction with cellular membranes can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its ability to form reactive intermediates may contribute to its anticancer properties by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

    6-Hydroxy-7,9-octadecadiynoic acid: This compound has a hydroxyl group at the 6th position, which imparts different chemical properties and reactivity.

    8,10-Octadecadiynoic acid: This isomer has triple bonds at the 8th and 10th positions, leading to different chemical behavior and applications.

Uniqueness: 7,9-Octadecadiynoic acid is unique due to the specific positioning of its triple bonds, which imparts distinct chemical properties and reactivity. This makes it particularly useful in the synthesis of complex molecules and materials with unique properties .

Properties

CAS No.

33128-25-5

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

octadeca-7,9-diynoic acid

InChI

InChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-8,13-17H2,1H3,(H,19,20)

InChI Key

LDZUDUYCHODRLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC#CCCCCCC(=O)O

Origin of Product

United States

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